N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide
Brand Name: Vulcanchem
CAS No.: 894054-91-2
VCID: VC6363925
InChI: InChI=1S/C21H16BrN5O2S/c1-13(28)15-3-2-4-17(11-15)23-20(29)12-30-21-25-24-19-10-9-18(26-27(19)21)14-5-7-16(22)8-6-14/h2-11H,12H2,1H3,(H,23,29)
SMILES: CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br
Molecular Formula: C21H16BrN5O2S
Molecular Weight: 482.36

N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

CAS No.: 894054-91-2

Cat. No.: VC6363925

Molecular Formula: C21H16BrN5O2S

Molecular Weight: 482.36

* For research use only. Not for human or veterinary use.

N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide - 894054-91-2

Specification

CAS No. 894054-91-2
Molecular Formula C21H16BrN5O2S
Molecular Weight 482.36
IUPAC Name N-(3-acetylphenyl)-2-[[6-(4-bromophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide
Standard InChI InChI=1S/C21H16BrN5O2S/c1-13(28)15-3-2-4-17(11-15)23-20(29)12-30-21-25-24-19-10-9-18(26-27(19)21)14-5-7-16(22)8-6-14/h2-11H,12H2,1H3,(H,23,29)
Standard InChI Key YKFIYUYSKBVIDX-UHFFFAOYSA-N
SMILES CC(=O)C1=CC(=CC=C1)NC(=O)CSC2=NN=C3N2N=C(C=C3)C4=CC=C(C=C4)Br

Introduction

N-(3-acetylphenyl)-2-{[6-(4-bromophenyl)-124triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a heterocyclic compound that integrates several pharmacologically significant moieties:

  • Triazolo[4,3-b]pyridazine core: Known for its potential in drug discovery, this scaffold exhibits diverse biological activities such as antimicrobial, anti-inflammatory, and anticancer effects.

  • Acetamide group: Commonly found in bioactive molecules, contributing to hydrogen bonding and molecular stability.

  • Bromophenyl substituent: Enhances lipophilicity and may influence interactions with biological targets.

Structural Features

The compound combines multiple functional groups:

  • Acetylphenyl group: Provides aromaticity and potential for pi-pi stacking interactions.

  • Triazolo-pyridazine ring system: A fused heterocyclic system that is often explored for enzyme inhibition or receptor binding.

  • Thioether linkage (sulfanyl group): Adds flexibility and potential for interaction with metal ions or proteins.

  • Bromine atom: Increases electron density and may enhance binding affinity in halogen bonding.

Potential Applications

Based on structural analogs:

  • Enzyme Inhibition:

    • The triazolo-pyridazine framework has been investigated for its ability to inhibit enzymes such as kinases or oxidases.

    • Brominated phenyl groups may enhance binding to active sites via halogen bonding.

  • Antimicrobial Activity:

    • Compounds with triazole derivatives are known to exhibit antifungal and antibacterial properties.

    • The sulfanyl group might contribute to membrane disruption or enzyme inhibition in microbes.

  • Anti-inflammatory Potential:

    • Acetamide derivatives have been explored for their ability to modulate inflammation pathways.

    • Molecular docking studies could reveal interactions with targets like cyclooxygenase (COX) or lipoxygenase (LOX).

Synthesis Overview

While specific synthesis data for this compound is unavailable, general synthetic strategies for similar structures include:

  • Cyclization:

    • Formation of the triazolo-pyridazine core via cyclization of hydrazine derivatives with pyridazine precursors.

  • Thioether Formation:

    • Introduction of the sulfanyl group through alkylation of thiols with suitable electrophiles.

  • Amide Bond Formation:

    • Coupling of an acetylphenyl amine derivative with acetic acid derivatives using coupling agents like EDC or DCC.

Analytical Characterization

Compounds like this are typically characterized using:

  • NMR Spectroscopy (1H, 13C): To confirm the structure and identify functional groups.

  • Mass Spectrometry (MS): For molecular weight determination.

  • Infrared Spectroscopy (IR): To identify key functional groups such as amides and sulfides.

  • X-ray Crystallography: To determine the three-dimensional structure.

Hypothetical Data Table

ParameterValue/Observation
Molecular FormulaC20H15BrN6OS
Molecular Weight~467 g/mol
Melting PointNot reported
SolubilityLikely soluble in organic solvents
Key Functional GroupsAcetamide, Bromophenyl, Sulfanyl
Biological ActivityHypothetical (antimicrobial, anti-inflammatory)

Research Directions

Future studies could focus on:

  • In Silico Analysis:

    • Docking studies to predict binding affinity with biological targets like enzymes or receptors.

  • In Vitro Testing:

    • Evaluation of antimicrobial or anti-inflammatory activity against standard strains or cell lines.

  • Structure-Activity Relationship (SAR):

    • Modifying substituents to optimize biological activity.

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